molecular formula C43H30Cl2N18Na6O21S6 B13790062 1,3,6-Naphthalenetrisulfonic acid, 7,7'-[(2-hydroxy-1,3-propanediyl)bis[imino(6-chloro-1,3,5-triazine-4,2-diyl)imino[2-[(aminocarbonyl)amino]-4,1-phenylene]azo]]bis-, hexasodium salt CAS No. 75199-17-6

1,3,6-Naphthalenetrisulfonic acid, 7,7'-[(2-hydroxy-1,3-propanediyl)bis[imino(6-chloro-1,3,5-triazine-4,2-diyl)imino[2-[(aminocarbonyl)amino]-4,1-phenylene]azo]]bis-, hexasodium salt

Cat. No.: B13790062
CAS No.: 75199-17-6
M. Wt: 1536.1 g/mol
InChI Key: HEVSJAAQDPFOEQ-UHFFFAOYSA-H
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Description

1,3,6-Naphthalenetrisulfonic acid, 7,7’-[(2-hydroxy-1,3-propanediyl)bis[imino(6-chloro-1,3,5-triazine-4,2-diyl)imino[2-[(aminocarbonyl)amino]-4,1-phenylene]azo]]bis-, hexasodium salt is a complex organic compound. It is known for its applications in various scientific fields due to its unique chemical structure and properties. This compound is often used as an anionic chromophore in capillary electrophoresis and as an anionic dopant for the polymerization of pyrrole .

Preparation Methods

The synthesis of 1,3,6-Naphthalenetrisulfonic acid, 7,7’-[(2-hydroxy-1,3-propanediyl)bis[imino(6-chloro-1,3,5-triazine-4,2-diyl)imino[2-[(aminocarbonyl)amino]-4,1-phenylene]azo]]bis-, hexasodium salt involves multiple steps The process typically starts with the sulfonation of naphthalene to produce naphthalenetrisulfonic acid

Chemical Reactions Analysis

1,3,6-Naphthalenetrisulfonic acid, 7,7’-[(2-hydroxy-1,3-propanediyl)bis[imino(6-chloro-1,3,5-triazine-4,2-diyl)imino[2-[(aminocarbonyl)amino]-4,1-phenylene]azo]]bis-, hexasodium salt undergoes various chemical reactions, including:

Scientific Research Applications

This compound has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,3,6-Naphthalenetrisulfonic acid, 7,7’-[(2-hydroxy-1,3-propanediyl)bis[imino(6-chloro-1,3,5-triazine-4,2-diyl)imino[2-[(aminocarbonyl)amino]-4,1-phenylene]azo]]bis-, hexasodium salt involves its interaction with various molecular targets. The compound’s sulfonic acid groups allow it to form strong ionic bonds with positively charged molecules, while the azo groups enable it to participate in electron transfer reactions. These interactions can affect the stability and function of proteins and nucleic acids, making it useful in various biochemical applications .

Comparison with Similar Compounds

1,3,6-Naphthalenetrisulfonic acid, 7,7’-[(2-hydroxy-1,3-propanediyl)bis[imino(6-chloro-1,3,5-triazine-4,2-diyl)imino[2-[(aminocarbonyl)amino]-4,1-phenylene]azo]]bis-, hexasodium salt is unique due to its complex structure and multiple functional groups. Similar compounds include:

Properties

CAS No.

75199-17-6

Molecular Formula

C43H30Cl2N18Na6O21S6

Molecular Weight

1536.1 g/mol

IUPAC Name

hexasodium;7-[[2-(carbamoylamino)-4-[[4-[[3-[[4-[3-(carbamoylamino)-4-[(3,6,8-trisulfonatonaphthalen-2-yl)diazenyl]anilino]-6-chloro-1,3,5-triazin-2-yl]amino]-2-hydroxypropyl]amino]-6-chloro-1,3,5-triazin-2-yl]amino]phenyl]diazenyl]naphthalene-1,3,6-trisulfonate

InChI

InChI=1S/C43H36Cl2N18O21S6.6Na/c44-36-54-40(58-42(56-36)50-19-1-3-26(28(9-19)52-38(46)65)60-62-30-13-24-17(7-34(30)89(79,80)81)5-22(85(67,68)69)11-32(24)87(73,74)75)48-15-21(64)16-49-41-55-37(45)57-43(59-41)51-20-2-4-27(29(10-20)53-39(47)66)61-63-31-14-25-18(8-35(31)90(82,83)84)6-23(86(70,71)72)12-33(25)88(76,77)78;;;;;;/h1-14,21,64H,15-16H2,(H3,46,52,65)(H3,47,53,66)(H,67,68,69)(H,70,71,72)(H,73,74,75)(H,76,77,78)(H,79,80,81)(H,82,83,84)(H2,48,50,54,56,58)(H2,49,51,55,57,59);;;;;;/q;6*+1/p-6

InChI Key

HEVSJAAQDPFOEQ-UHFFFAOYSA-H

Canonical SMILES

C1=CC(=C(C=C1NC2=NC(=NC(=N2)NCC(CNC3=NC(=NC(=N3)Cl)NC4=CC(=C(C=C4)N=NC5=CC6=C(C=C(C=C6C=C5S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])NC(=O)N)O)Cl)NC(=O)N)N=NC7=CC8=C(C=C(C=C8C=C7S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+]

Origin of Product

United States

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